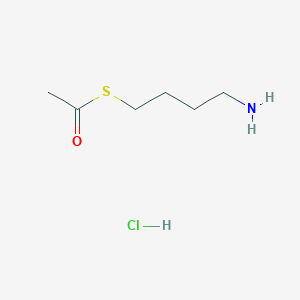
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is an organic compound that features a cyano group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . Another method includes the cycloisomerization of α-propargyl-β-keto esters catalyzed by indium triflate (In(OTf)3) or indium bis(trifluoromethanesulfonyl)imide (In(NTf2)3) .
Industrial Production Methods
The use of biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxymethylfurfural (HMF) can also be explored for sustainable production .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Palladium catalysts and mild oxidizing agents are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Furan derivatives such as 2,5-dihydrofuran.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The furan ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is unique due to its combination of a cyano group and a furan ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1446140-97-1 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6283940.png)

